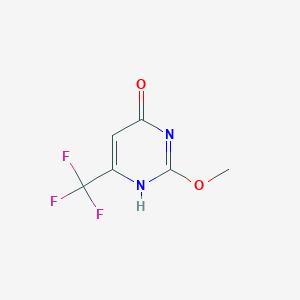

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOOCRYHYUMTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442712 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175354-56-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

Abstract: This document provides an in-depth technical examination of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, a fluorinated heterocyclic compound of significant interest in modern chemical research. We will explore its core physicochemical properties, spectroscopic signatures, synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its utility as a versatile building block in the development of novel pharmaceuticals and agrochemicals, grounded in the unique electronic contributions of its trifluoromethyl and methoxy substituents. Detailed protocols and safety considerations are provided for laboratory professionals.

Introduction: A Scaffold of Strategic Importance

This compound is a substituted pyrimidine that serves as a valuable scaffold in synthetic chemistry. The pyrimidine core is a foundational element in numerous biologically active molecules, including several pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group at the 6-position profoundly influences the molecule's properties. The -CF₃ group is a strong electron-withdrawing moiety and a lipophilic hydrogen bond acceptor, which can enhance metabolic stability, binding affinity, and cell permeability of parent molecules.[2] This makes it a highly sought-after feature in drug design.

The 2-methoxy group and the 4-oxo functionality provide critical handles for synthetic modification, allowing for the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's chemical behavior and potential.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Core Chemical Properties

The key physicochemical data for this compound and its close structural analogs are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and biological environments.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Methoxy-6-(trifluoromethyl)-4-pyrimidinol | - |

| CAS Number | 30935-57-2 | - |

| Molecular Formula | C₆H₅F₃N₂O₂ | - |

| Molecular Weight | 194.11 g/mol | Analog Data[3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 154-156 °C | - |

| XLogP3-AA | 0.4 (Predicted) | Analog Data[4] |

| Hydrogen Bond Donor Count | 1 | Analog Data[4] |

| Hydrogen Bond Acceptor Count | 6 | Analog Data[4] |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm, a singlet for the pyrimidine C5-H proton, and a broad singlet for the N3-H proton which may shift depending on solvent and concentration.[5]

-

¹³C NMR: Characteristic signals would include the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbon (C4). The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to induce splitting.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the N-H stretch, C-H stretches, a prominent C=O stretch (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and strong C-F stretching bands.[6][7]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be readily identifiable. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[8]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Recommended Synthesis Protocol

The most direct and common approach to constructing this pyrimidine ring system is through a cyclocondensation reaction. The following protocol outlines a reliable method.

Causality: This procedure leverages the classical pyrimidine synthesis, reacting a β-ketoester with a urea derivative. Ethyl 4,4,4-trifluoroacetoacetate provides the C4-C5-C6 fragment with the required trifluoromethyl group. O-Methylisourea is chosen as the N-C-N fragment source because it directly installs the desired 2-methoxy group in a single step, offering high atom economy. Sodium ethoxide acts as a base to deprotonate the isourea and facilitate the condensation and subsequent cyclization.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reagent Addition: To the cooled sodium ethoxide solution, add O-methylisourea hydrochloride. Stir for 15-20 minutes to allow for the formation of the free base.

-

Condensation: Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) until it reaches pH 6-7. This will precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Core Reactivity Principles

The reactivity of the molecule is dictated by the interplay of its functional groups:

-

Keto-Enol Tautomerism: The 4-oxo group exists in equilibrium with its enol form, 4-hydroxy-2-methoxy-6-(trifluoromethyl)pyrimidine. This allows for reactivity at the oxygen atom (O-alkylation, O-acylation).

-

N-H Acidity: The proton on the N3 nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.

-

Conversion to 4-Chloropyrimidine: The most synthetically valuable transformation is the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a highly reactive intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides), enabling extensive diversification of the scaffold.[9][10] This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the -CF₃ group.[1][11]

Diagram of Synthetic Utility

The following diagram illustrates the central role of this compound as a precursor to a variety of functionalized pyrimidines.

Caption: Synthetic pathways from the core scaffold.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are ubiquitous in medicinal chemistry and agrochemical science.[12][13] The specific combination of substituents on this compound makes it an exceptionally valuable starting material.

-

Medicinal Chemistry: The trifluoromethyl-pyrimidine core is a known pharmacophore in various therapeutic areas. Similar structures have been investigated as kinase inhibitors, anticancer agents, and modulators of other enzyme systems.[6][14][15] The ability to easily convert the 4-oxo group into a 4-amino or 4-alkoxy group allows for the exploration of critical hydrogen bonding interactions within protein active sites. For example, many kinase inhibitors utilize an amino-pyrimidine scaffold to hinge into the ATP-binding site.

-

Agrochemicals: Trifluoromethyl-substituted heterocycles are prevalent in modern herbicides, fungicides, and insecticides.[2] The -CF₃ group often confers increased efficacy and favorable environmental persistence profiles. This scaffold can be used to generate novel candidates for crop protection agents.

Safety and Handling Protocol

As a laboratory chemical, this compound and its derivatives require careful handling. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the following precautions are based on data for structurally related fluorinated pyrimidines and are considered best practice.[16][17]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]

-

Skin and Eye Contact: The compound is expected to be an irritant to the skin and eyes.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.[19]

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2016).

- Sigma-Aldrich. (2024).

- Biosynth. (2023).

- TCI Chemicals. (2025).

- Smolecule. 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine.

- Supplementary Inform

- PrepChem.com. Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

- ChemicalBook. (2025). Pyrimidine, 4-(difluoromethyl)-6-[[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methoxy]-.

- Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4(22).

- PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

- PubChem. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.

- El-Naggar, M., et al. (n.d.).

- Hansen, F. K., et al. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. NIH.

- ChemScene. 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine.

- Tiwari, G., et al. (n.d.). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids. PMC - NIH.

- Kumar, D., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- PubChem. 2,4,6-Trifluoropyrimidine.

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif.

- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Beilstein Journals.

- NIH.

- Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)

- PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

- ChemScene. 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][16][19][20]thiadiazole.

- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine.

- ResearchGate. 1H NMR spectra (DMSO-d6, 300 MHz) of compounds 3g and 4g.

- NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.

- SpectraBase. 2H-Pyran-2-one, 6-[2-E-(2-fluorophenyl)ethenyl]-4-methoxy-.

- ResearchGate.

- SciProfiles. (2023).

- ChemicalBook. 2-AMINO-4-FLUORO-6-METHOXY-5-(TRIFLUOROMETHYL)PYRIMIDINE.

- NIH. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | C6H5F3N2O | CID 135416727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Publication: Synthesis of Novel 1,3,4-Oxadiazole-functionalized Trifluoromethyl-pyrido[2,3-d]pyrimidine Derivatives and Their Anticancer Activity [sciprofiles.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS: 175354-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methoxy moiety onto the pyrimidinone core suggests potential for enhanced biological activity, metabolic stability, and target engagement. This document details its physicochemical properties, a robust and detailed synthetic protocol, in-depth spectroscopic characterization, and explores its potential as a bioactive molecule, particularly in the context of oncology and epigenetic modulation. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Promise of Fluorinated Pyrimidinones in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several approved drugs. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of the CF₃ group can also influence the acidity of nearby protons and the overall electronic profile of the molecule, often leading to enhanced biological potency.

This compound combines the privileged pyrimidine nucleus with these advantageous fluorine and methoxy functionalities. This unique combination makes it a compelling building block and a potential lead compound for the development of novel therapeutics, particularly in areas where pyrimidine derivatives have already shown significant promise, such as in the development of anticancer agents and enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 175354-56-0 | N/A |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |

| Molecular Weight | 194.11 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

| Purity | Commercially available with purities typically ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a cyclocondensation reaction, a common and reliable method for the formation of pyrimidine rings. The proposed synthesis is based on the well-established reaction between a β-ketoester and an amidine derivative.

Reaction Scheme

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a fluorinated pyrimidinone derivative.[3]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

O-Methylisourea sulfate

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

6M Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 80 mL of a 25% sodium methoxide solution in methanol.

-

Addition of Reagents: Cool the solution to 0-5 °C using an ice bath. To the cooled solution, add O-methylisourea sulfate (1.1 equivalents) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) portion-wise while stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Precipitation: Dissolve the resulting residue in approximately 200 mL of water. Carefully acidify the aqueous solution to a pH of 3-4 with 6M hydrochloric acid while cooling in an ice bath.

-

Isolation: A precipitate should form upon acidification. Cool the mixture in a refrigerator for at least 3 hours to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[3]

Causality behind Experimental Choices:

-

Sodium Methoxide: Acts as a strong base to deprotonate the O-methylisourea, forming the active nucleophile for the cyclocondensation reaction.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier of the cyclization and subsequent dehydration steps.

-

Acidification: The product is likely to exist as a sodium salt in the basic reaction mixture. Acidification protonates the pyrimidinone ring, leading to its precipitation from the aqueous solution.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H (ring proton) |

| ~6.5 - 7.0 | Singlet | 1H | C5-H (ring proton) |

| ~3.9 - 4.1 | Singlet | 3H | O-CH₃ (methoxy protons) |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple. The pyrimidinone N-H proton will likely appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electronic environment of the ring. The proton at the C5 position of the pyrimidine ring should appear as a sharp singlet. The methoxy protons will also present as a singlet in the typical region for such groups.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C4 (C=O) |

| ~155 - 160 | C2 (C-OCH₃) |

| ~145 - 155 (quartet, J ≈ 35-40 Hz) | C6 (C-CF₃) |

| ~120 - 125 (quartet, J ≈ 270-280 Hz) | CF₃ |

| ~100 - 105 | C5 |

| ~55 - 60 | OCH₃ |

Interpretation: The ¹³C NMR spectrum will be highly informative. The carbonyl carbon (C4) will resonate at a characteristic downfield position. The carbons attached to the electronegative methoxy and trifluoromethyl groups (C2 and C6, respectively) will also be downfield. The C6 carbon and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 194.

-

Key Fragments:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ fragment.

-

Loss of carbon monoxide (CO) from the pyrimidinone ring to yield an [M-28]⁺ fragment.

-

Loss of a trifluoromethyl radical (•CF₃) resulting in an [M-69]⁺ fragment.

-

Cleavage of the pyrimidine ring can lead to a variety of smaller, characteristic fragments.

-

Caption: Predicted mass fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Broad | N-H stretch |

| 2950 - 2850 | Medium | C-H stretch (methoxy) |

| 1700 - 1650 | Strong | C=O stretch (amide) |

| 1650 - 1550 | Medium-Strong | C=N and C=C ring stretches |

| 1300 - 1100 | Strong | C-F stretches (CF₃) |

| 1250 - 1200 | Strong | C-O stretch (methoxy) |

Interpretation: The FTIR spectrum will show a characteristic broad N-H stretching band and a strong carbonyl absorption. The presence of the trifluoromethyl group will be clearly indicated by strong C-F stretching bands in the fingerprint region.[3][4]

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule strongly suggest potential for significant biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. The trifluoromethyl group often enhances these activities.

Anticancer Potential

Numerous pyrimidine-containing compounds have been investigated and developed as anticancer agents. They can act through various mechanisms, including:

-

Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, competing for the enzyme's active site.

-

Antimetabolites: Fluorinated pyrimidines, such as 5-fluorouracil, are classic antimetabolites that interfere with nucleotide synthesis, thereby inhibiting DNA replication and cell division.

-

HDAC Inhibition: Some heterocyclic compounds have been shown to inhibit histone deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer.

Given these precedents, this compound is a prime candidate for screening in various cancer cell lines.

Proposed Biological Evaluation Workflow

Caption: Workflow for biological evaluation.

Step-by-Step Methodologies:

-

In Vitro Cytotoxicity Screening (MTT Assay):

-

Objective: To assess the compound's ability to inhibit the proliferation of cancer cells.

-

Protocol:

-

Seed a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) and a normal cell line (e.g., fibroblasts) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

-

-

HDAC Inhibitor Screening Assay:

-

Objective: To determine if the compound inhibits the activity of histone deacetylases.

-

Protocol: Utilize a commercially available fluorometric HDAC inhibitor screening kit.

-

In a 96-well plate, combine the test compound at various concentrations with a source of HDAC enzymes (e.g., HeLa nuclear extract or recombinant HDACs) and a fluorogenic HDAC substrate.

-

Incubate the mixture to allow for deacetylation.

-

Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

A decrease in fluorescence compared to the untreated control indicates HDAC inhibition. A known HDAC inhibitor, such as Trichostatin A, should be used as a positive control.[5][6][7][8]

-

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of the trifluoromethyl and methoxy groups on the pyrimidinone core provides a strong rationale for its evaluation as a potential anticancer agent, possibly acting through mechanisms such as kinase or HDAC inhibition. This technical guide serves as a foundational resource to stimulate and support further research into the biological activities and therapeutic potential of this intriguing molecule.

References

- 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 219715.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.

- 2-Methoxy-6-trifluoroMethyl-3H-pyriMidin-4-one - Chemical Inform

- HDAC Inhibitor Assay Kit. Epigenetics.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- This compound, min 97%, 250 mg. CP Lab Safety.

- HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1). Cayman Chemical.

- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Histone Deacetylase 3 (HDAC3)

- HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378). Abcam.

- Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives.

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.

- FT-IR data of pyrimidine derivatives compounds.

- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.

- FT-IR data of pyrimidine derivatives compounds.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 5. HDAC Inhibitor Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]

- 8. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and the incorporation of a trifluoromethyl group often enhances metabolic stability and biological activity. This document elucidates the molecular structure, proposes a viable synthetic pathway, and explores the potential biological significance of this compound, drawing upon established principles of organic chemistry and data from analogous structures.

Introduction: The Significance of Trifluoromethylated Pyrimidones

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile chemical nature has made them a privileged scaffold in drug discovery, leading to the development of anticancer, antiviral, and antimicrobial agents. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase cell membrane permeability. Consequently, trifluoromethylated pyrimidones are a promising area of research for the development of novel therapeutics.

Molecular Structure Elucidation

Predicted Spectroscopic Profile

Based on analogous structures reported in the literature, the following spectroscopic characteristics are anticipated:

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | A singlet for the methoxy (-OCH₃) protons, and a singlet for the pyrimidine ring proton. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Resonances corresponding to the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the pyrimidine ring. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O (keto group), C-O-C (methoxy group), C-F stretching, and aromatic C=N and C=C stretching vibrations.[1] |

| Mass Spectrometry | The molecular ion peak would confirm the compound's molecular weight of 194.12 g/mol . |

Tautomerism

Pyrimidin-4(3H)-ones can exist in tautomeric forms: the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol). For 6-(trifluoromethyl)pyrimidin-4(3H)-one, the keto form is generally favored. The presence of the methoxy group at the 2-position is expected to further stabilize the keto tautomer.

Molecular Visualization

The anticipated molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Synthetic Strategy

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available precursors. The following protocol is a proposed methodology based on established synthetic transformations for similar heterocyclic systems.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a suitable precursor to form the pyrimidinone ring, followed by methylation.

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

-

To this mixture, add formamidine acetate and reflux the reaction mixture for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The resulting precipitate, 4-Hydroxy-6-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

While there is no direct synthesis for this specific molecule in the provided results, a plausible route involves the chlorination of the corresponding 4-hydroxy-pyrimidine followed by methoxylation. A similar approach is often used for the synthesis of alkoxy-substituted pyrimidines.

-

Alternatively, direct O-methylation of a suitable precursor could be explored.

Note: This proposed synthesis is based on established chemical reactions for similar compounds and would require experimental optimization.

Potential Biological Activity and Applications

Derivatives of pyrimidine are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.[1][2] The presence of a trifluoromethyl group can further enhance these properties.

Anticancer Potential

Many pyrimidine-based compounds have demonstrated significant anticancer activity.[2][3][4] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases.[5] The structural motifs present in this compound are found in molecules investigated for their cytotoxic effects against various cancer cell lines.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have been explored for a multitude of therapeutic applications, including:

-

Antiviral agents: As analogues of nucleobases, they can interfere with viral replication.

-

Antibacterial and antifungal agents: They can inhibit essential metabolic pathways in microorganisms.[6]

-

Central Nervous System (CNS) activity: Some pyrimidine derivatives have shown potential as modulators of CNS targets.

The specific biological profile of this compound would need to be determined through in vitro and in vivo screening assays.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This guide has provided a theoretical framework for its molecular structure, a plausible synthetic route, and an overview of its potential biological activities based on the well-established properties of related trifluoromethylated pyrimidones. The insights presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

- PubChem. (n.d.). 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.

- Abdel-Maksoud, M. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 1-22.

- Kumar, A., et al. (2022).

- Szałek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6965.

- Hansen, F. K., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(10), 4437-4449.

- Sosnovskikh, V. Y., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.

- PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

- Wang, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(12), 8235-8244.

- Banu, A., et al. (2014). Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][7][8][9]thiadiazole and its morpholinomethyl derivative. Journal of Chemical Sciences, 126(1), 211-218.

- Sławiński, J., & Brzozowski, Z. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 20(38), 4835-4853.

- Reddy, T. S., et al. (2015). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947.

- PubChem. (n.d.). 2,4,6-Trifluoropyrimidine.

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 224, 113702.

- ResearchGate. (n.d.). Synthesis of trifluoromethyl‐pyrido[2,3‐d]pyrimidine‐oxadiazole derivative.

- SciProfiles. (2023). Synthesis of Novel 1,3,4-Oxadiazole-functionalized Trifluoromethyl-pyrido[2,3-d]pyrimidine Derivatives and Their Anticancer Activity.

- Maftei, C. V., et al. (2016). Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products: synthesis, structural analysis and investigation of their antitumor activity. Tetrahedron, 72(9), 1185-1199.

- Wujec, M., & Paneth, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(17), 3097.

- Al-Masoudi, N. A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30043-30055.

- Uslu, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(30), 27179-27192.

- Gangjee, A., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry, 27(1), 1-13.

- ResearchGate. (2023). Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents.

Sources

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and target-binding affinity. This guide focuses on a specific pyrimidine derivative, 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one , a compound of considerable interest in drug discovery.

This document provides a comprehensive overview of this molecule, including its precise chemical identity, a plausible synthetic route based on established methodologies, and a detailed framework for its biological evaluation. As a Senior Application Scientist, the following sections are designed to be a practical resource, explaining not just the "what" but the "why" behind the proposed experimental choices, ensuring a robust and scientifically sound investigation of this promising compound.

Compound Profile: this compound

-

IUPAC Name: this compound

-

Synonyms: 2-Methoxy-6-(trifluoromethyl)-4-pyrimidinol, 4-Hydroxy-2-methoxy-6-(trifluoromethyl)pyrimidine

-

Molecular Formula: C₆H₅F₃N₂O₂

-

Molecular Weight: 209.11 g/mol

-

Chemical Structure:

The compound exists in a tautomeric equilibrium between the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. The pyrimidinone form is generally favored in solid-state and solution.

Synthesis Pathway and Rationale

The core principle of this synthesis is a condensation reaction between a substituted urea (or its precursor) and a β-ketoester. This is a classic and reliable method for constructing the pyrimidine ring.

Proposed Synthetic Scheme:

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol:

Step 1: Preparation of O-Methylisourea hydrochloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend cyanamide in anhydrous methanol.

-

Acidification: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Progression: Allow the reaction to stir at room temperature until the cyanamide has completely dissolved.

-

Isolation: Remove the solvent under reduced pressure to yield O-methylisourea hydrochloride as a crystalline solid. This intermediate is often used directly in the next step without further purification.

Causality: The acidic conditions are crucial for the protonation of the cyanamide nitrogen, which activates the carbon for nucleophilic attack by methanol, leading to the formation of the isourea.

Step 2: Cyclocondensation to form this compound

-

Reaction Setup: In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Addition of Reactants: To the sodium methoxide solution, add O-methylisourea hydrochloride, followed by the dropwise addition of ethyl trifluoroacetoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid). Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The basic conditions generated by sodium methoxide deprotonate the isourea and the active methylene group of the ethyl trifluoroacetoacetate, facilitating the cyclocondensation reaction to form the pyrimidine ring.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the pyrimidinone scaffold is a well-known pharmacophore with a broad range of activities. The presence of the trifluoromethyl group often enhances potency and metabolic stability. Based on analogous structures, this compound is a prime candidate for investigation as an anticancer agent and an enzyme inhibitor.

Anticancer Potential

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and dihydrofolate reductase. The trifluoromethyl group is a common feature in modern anticancer drugs.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Tubulin Polymerization Inhibition: Some heterocyclic compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

Enzyme Inhibition

The electron-withdrawing nature of the trifluoromethyl group and the hydrogen bonding capabilities of the pyrimidinone ring make this molecule a candidate for inhibiting various enzymes.

Potential Enzyme Targets:

-

Histone Deacetylases (HDACs): Some trifluoromethyl-containing compounds are known to be HDAC inhibitors, which are a class of enzymes involved in epigenetic regulation and are validated targets in oncology.

-

p38 MAP Kinase: Certain pyrimidinone derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[2]

-

RAF Kinases: The trifluoromethylpyridine moiety is a key component of some RAF kinase inhibitors used in cancer therapy.[3]

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of this compound, a systematic in vitro evaluation is necessary. The following protocols provide a robust framework for an initial investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic Protocol)

This protocol can be adapted to test the inhibitory activity of the compound against a specific kinase of interest.

Caption: Workflow for a generic kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound. Include positive and negative controls.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate for a specific time at the optimal temperature for the enzyme.

-

Detection: Use a suitable detection method to quantify the phosphorylation of the substrate. This can be a radiometric assay, a fluorescence-based assay (e.g., FRET), or a luminescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | [Insert Data] |

| A549 | Lung | [Insert Data] |

| HCT116 | Colon | [Insert Data] |

Table 2: Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (µM) |

| [e.g., p38 MAPK] | [Insert Data] |

| [e.g., BRAF] | [Insert Data] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies. The proposed biological evaluation framework provides a clear path for researchers to investigate its cytotoxic and enzyme-inhibitory potential. Future studies should focus on identifying its specific molecular targets, elucidating its mechanism of action, and exploring its efficacy in in vivo models. The insights gained from such investigations will be crucial in determining the clinical translatability of this and related pyrimidinone derivatives.

References

- Process for preparation of 2-alkoxy-6-(trifluoromethyl)pyrimidin-4-ol. HK1119667A.

- Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-85. [Link]

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 489. [Link]

- Rowbottom, M. W., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(10), 5035-5053. [Link]

Sources

- 1. HK1119667A - Process for preparation of 2-alkoxy-6-(trifluoromethyl)pyrimidin-4-ol - Google Patents [patents.google.com]

- 2. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

This technical guide provides a detailed examination of the synthetic pathway for 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, a key intermediate in the synthesis of various biologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer insights into the reaction mechanisms, rationale for procedural choices, and a framework for successful execution and validation.

Strategic Overview: The Core Synthetic Approach

The most prevalent and efficient synthesis of this compound involves a two-stage process. The core logic is to first construct the pyrimidinone ring system through a condensation reaction and then to introduce the methoxy group via methylation. This pathway is favored for its high yields and the ready availability of the starting materials.

The foundational reaction is the cyclocondensation of an activated trifluoromethyl-β-ketoester with a suitable amidine source. Ethyl 4,4,4-trifluoroacetoacetate is the standard ketoester, providing the C4, C5, C6, and trifluoromethyl backbone of the target heterocycle. S-Methylisothiourea is a common and effective amidine synthon for installing the N1-C2-N3 fragment.

Below is a conceptual workflow illustrating this strategic approach.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights and Reagent Selection

Stage 1: Cyclocondensation to Form the Pyrimidinone Core

The key transformation is the formation of 2-methylthio-6-(trifluoromethyl)pyrimidin-4(3H)-one. This reaction is a classic example of a base-catalyzed condensation between a 1,3-dielectrophile (ethyl 4,4,4-trifluoroacetoacetate) and a dinucleophile (S-methylisothiourea).

-

Choice of Base (Sodium Ethoxide): Sodium ethoxide (NaOEt) in ethanol is the base of choice for several reasons. First, it is a strong, non-nucleophilic base capable of deprotonating the acidic α-carbon of the β-ketoester, initiating the reaction sequence. Second, using ethoxide as the base in an ethanol solvent prevents transesterification of the ethyl ester, which could lead to unwanted side products. The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by an intramolecular attack of the second amidine nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the stable heterocyclic ring.

-

Role of S-Methylisothiourea: S-Methylisothiourea serves as a stable and easy-to-handle precursor to isothiourea. The methylthio group is an excellent leaving group in the subsequent step, making it a superior choice over urea or thiourea for this specific pathway, which requires a later functionalization at the C2 position.

Stage 2: O-Methylation

The intermediate, 2-methylthio-6-(trifluoromethyl)pyrimidin-4(3H)-one, is then converted to the final product. While direct displacement of the methylthio group is possible, a more common and often higher-yielding method involves methylation.

-

Tautomerism and Site of Methylation: The pyrimidinone intermediate exists in tautomeric forms. Under basic conditions, a resonance-stabilized anion is formed. While alkylation could theoretically occur at N1, N3, or the exocyclic oxygen, O-alkylation is often favored, leading to the desired 2-methoxy product. The specific outcome can be influenced by the choice of solvent, base, and alkylating agent.

-

Choice of Methylating Agent: Reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) are effective for this transformation. They are powerful electrophiles that readily react with the anionic intermediate. The choice between them may depend on factors like cost, safety (DMS is highly toxic), and reaction scale.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable method for laboratory-scale synthesis.

Protocol 1: Synthesis of 2-Methylthio-6-(trifluoromethyl)pyrimidin-4(3H)-one

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 5.0 g of sodium in 100 mL of absolute ethanol) under an inert atmosphere (N2), add 15.3 g of S-methylisothiourea sulfate and stir for 20 minutes at room temperature.

-

Addition of Ketoester: Add 18.4 g of ethyl 4,4,4-trifluoroacetoacetate dropwise to the suspension over 30 minutes, maintaining the temperature below 30°C.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product as a white to off-white solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 10.5 g of 2-methylthio-6-(trifluoromethyl)pyrimidin-4(3H)-one in 100 mL of methanol.

-

Base Addition: Add 28 mL of a 25% sodium methoxide solution in methanol.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours, until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.

Data for Validation and Quality Control

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed. The table below summarizes typical characterization data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 2-Methylthio-6-(trifluoromethyl)pyrimidin-4(3H)-one | C6H5F3N2OS | 226.18 | 160-164 | 11.5-12.5 (br s, 1H, NH), 6.65 (s, 1H, CH), 2.60 (s, 3H, SCH3) |

| This compound | C6H5F3N2O2 | 210.11 | 155-159 | 10.0-11.0 (br s, 1H, NH), 6.50 (s, 1H, CH), 4.05 (s, 3H, OCH3) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion and Future Directions

The described two-stage synthesis provides a robust and scalable route to this compound. The methodology relies on fundamental and well-understood organic chemistry principles, making it accessible for most laboratory settings. Key to success is the careful control of reaction conditions, particularly the stoichiometry of the base and the exclusion of moisture.

Further optimization of this pathway could focus on developing a one-pot procedure to streamline the process, investigating alternative, greener solvents, or exploring enzymatic resolutions for enantiomerically pure derivatives if required for specific downstream applications. This pyrimidinone serves as a versatile building block, and its efficient synthesis is a critical enabling step in the discovery of new therapeutic agents.

References

- Brown, D. J., & Nagamatsu, T. (1977). Pyrimidine N-Oxides. IV. The Ionization Constants of Pyrimidin-4-one, 2-Methylthiopyrimidin-4-one and Related N-Hydroxy- and N-Methoxy-derivatives. Australian Journal of Chemistry, 30(11), 2515-2525. [Link]

- Patent EP0566260A1, F. Hoffmann-La Roche AG (1993). Novel Pyrimidine Derivatives. This patent describes the synthesis of related pyrimidine derivatives and outlines the core reactions discussed.

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for this compound, a novel pyrimidine derivative with significant therapeutic potential. Drawing upon the established bioactivity of structurally related compounds, we posit that its primary mode of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide will delve into the scientific rationale behind this hypothesis, present a series of robust experimental protocols for its validation, and discuss the potential therapeutic implications of this mechanism.

Introduction: The Therapeutic Potential of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, trifluoromethylated pyrimidines are a promising class of compounds for drug discovery.

This compound is a novel molecule belonging to this class. While its specific mechanism of action has not been extensively reported, its structural features strongly suggest a targeted mode of action. Based on the known activities of similar pyrimidine derivatives, we hypothesize that this compound functions as an inhibitor of dihydroorotate dehydrogenase (DHODH).

Core Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5][6] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for the production of DNA, RNA, glycoproteins, and phospholipids.[4][7]

While most normal, quiescent cells can obtain pyrimidines through the salvage pathway, rapidly proliferating cells, such as cancer cells and activated immune cells, are heavily reliant on the de novo pathway to meet their high demand for nucleotides.[5][7] This metabolic dependency creates a therapeutic window for DHODH inhibitors, which can selectively target these rapidly dividing cells while sparing normal tissues.

Inhibition of DHODH by this compound would lead to a depletion of the intracellular pyrimidine pool. This "pyrimidine starvation" would have several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: A lack of pyrimidine building blocks would halt the replication and transcription processes, which are crucial for cell division and function.

-

Cell Cycle Arrest: The cell would arrest its progression through the cell cycle, typically at the S phase, due to the inability to synthesize new DNA.

-

Induction of Apoptosis: Prolonged pyrimidine deprivation can trigger programmed cell death (apoptosis).

-

Metabolic Stress: The disruption of this central metabolic pathway can induce significant metabolic stress within the cell.[6]

Signaling Pathway Diagram

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Validation of the Mechanism of Action

A series of well-defined experiments are required to rigorously validate the hypothesized mechanism of action. The following protocols provide a comprehensive framework for this investigation.

DHODH Enzyme Inhibition Assay

Rationale: To directly assess the inhibitory effect of this compound on the enzymatic activity of purified human DHODH.

Protocol:

-

Reagents: Purified recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), coenzyme Q10, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding a mixture of DHO and DCIP. e. Measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: A dose-dependent inhibition of DHODH activity, yielding a potent IC50 value.

| Compound | Hypothetical IC50 (nM) |

| This compound | 15 |

| Brequinar (Positive Control) | 10 |

| DMSO (Vehicle Control) | >10,000 |

Cellular Proliferation Assay

Rationale: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines known to be dependent on de novo pyrimidine synthesis (e.g., acute myeloid leukemia (AML) cell lines like HL-60 or MOLM-13).[4][7]

Protocol:

-

Cell Lines: HL-60, MOLM-13, and a non-cancerous cell line (e.g., human fibroblasts) for assessing selectivity.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere (if applicable). b. Treat the cells with a serial dilution of this compound for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Expected Outcome: Potent inhibition of cancer cell proliferation with minimal effect on non-cancerous cells.

Rescue Experiment

Rationale: To confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway. Supplementing the culture medium with downstream products of the pathway should rescue the cells from the compound's effects.

Protocol:

-

Procedure: a. Perform the cellular proliferation assay as described in 3.2. b. For a subset of wells, co-treat the cells with a fixed concentration of this compound (e.g., at its GI50 concentration) and varying concentrations of uridine or orotic acid.[7] c. Assess cell viability after 72 hours.

-

Data Analysis: Compare the cell viability in the presence and absence of uridine/orotic acid.

Expected Outcome: Uridine or orotic acid supplementation should restore cell viability in a dose-dependent manner, demonstrating that the compound's effect is on-target.

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental validation of DHODH inhibition.

Metabolite Analysis

Rationale: To directly measure the biochemical consequence of DHODH inhibition in cells by quantifying the levels of its substrate and product.

Protocol:

-

Procedure: a. Treat cancer cells with this compound at a concentration known to inhibit proliferation. b. After a suitable incubation period (e.g., 24 hours), harvest the cells and extract metabolites. c. Analyze the levels of dihydroorotate and orotate using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the metabolite levels in treated versus untreated cells.

Expected Outcome: A significant accumulation of dihydroorotate and a corresponding depletion of orotate in the treated cells.[7]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study would require the synthesis and testing of multiple analogs, we can infer the importance of key structural motifs from the existing literature on pyrimidine-based inhibitors.[2]

-

Trifluoromethyl Group: This group is likely crucial for the compound's potency. Its strong electron-withdrawing nature and lipophilicity can enhance binding to the active site of DHODH and improve cell permeability.

-

2-Methoxy Group: This group may be involved in forming key hydrogen bonds or hydrophobic interactions within the DHODH binding pocket.

-

Pyrimidin-4(3H)-one Core: This heterocyclic system provides the essential scaffold for positioning the key interacting groups in the correct orientation for binding to the enzyme.

Therapeutic Implications

The inhibition of DHODH is a clinically validated strategy for the treatment of autoimmune diseases, and it is an emerging and promising approach for cancer therapy, particularly for hematological malignancies like AML.[4][5] DHODH inhibitors have been shown to not only be cytotoxic to cancer cells but also to induce their differentiation, a highly desirable therapeutic outcome.[4]

Therefore, this compound, as a putative DHODH inhibitor, has the potential to be developed as a novel therapeutic agent for:

-

Acute Myeloid Leukemia (AML): The strong dependence of AML cells on de novo pyrimidine synthesis makes them particularly vulnerable to DHODH inhibition.[4][5]

-

Other Hematological Malignancies: Other blood cancers may also exhibit sensitivity to this mechanism of action.

-

Solid Tumors: While historically less successful, the role of DHODH inhibitors in solid tumors is being re-evaluated, particularly in combination therapies.[5]

-

Autoimmune Diseases: The anti-proliferative effect on immune cells could be beneficial in conditions like rheumatoid arthritis and multiple sclerosis.[7]

Conclusion

This compound is a promising therapeutic candidate whose mechanism of action is strongly hypothesized to be the inhibition of dihydroorotate dehydrogenase. This guide has outlined the scientific basis for this hypothesis and provided a detailed roadmap for its experimental validation. Confirmation of this on-target activity will pave the way for further preclinical and clinical development of this compound as a novel agent for the treatment of cancer and other proliferative diseases.

References

- Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (2022). EMBO Molecular Medicine.

- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PubMed Central.

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers.

- The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (n.d.). PMC - NIH.

- Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. (2022). PMC - NIH.

- A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degrad

- 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine. (n.d.). Smolecule.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Biological Profile of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a novel chemical entity with limited to no currently available public data on its biological activities. This guide, therefore, serves as a forward-looking technical framework. It is designed to provide researchers with a comprehensive, scientifically-grounded strategy for the synthesis, biological evaluation, and mechanistic elucidation of this compound, based on the well-established bioactivities of structurally related trifluoromethyl-substituted pyrimidinone scaffolds.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antifungal properties.[1][2] The introduction of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] The combination of these two privileged moieties in the this compound scaffold suggests a high potential for novel biological activities.

This guide provides a comprehensive roadmap for the systematic investigation of this compound. We will begin by proposing a viable synthetic route, followed by a detailed, multi-pronged screening strategy to uncover its potential therapeutic applications. This includes detailed protocols for a range of in vitro assays and a logical progression for subsequent mechanism of action studies.

Proposed Synthesis of this compound

A plausible synthetic route can be devised based on established methods for pyrimidinone synthesis. A potential pathway involves the cyclocondensation of a suitable trifluoromethyl-containing precursor with a methoxy-substituted building block.

A proposed synthetic scheme initiates with the reaction of ethyl trifluoroacetate and acetone, followed by a Claisen condensation and subsequent cyclization with urea to form the pyrimidinone ring. The final methoxy group can be introduced via methylation.

Caption: Proposed synthesis of the target compound.

Hypothesized Biological Activities and a Comprehensive Screening Strategy